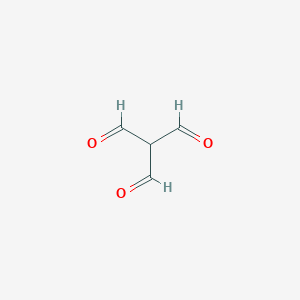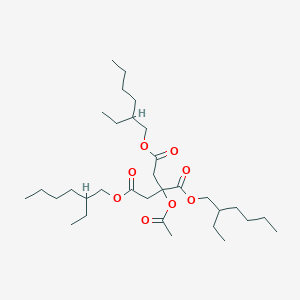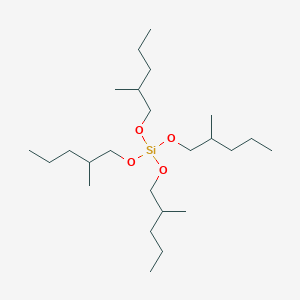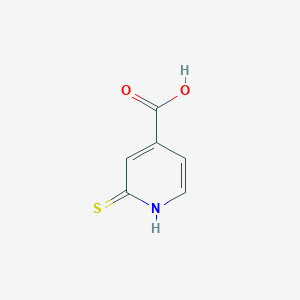
2-Mercaptopyridine-4-carboxylic acid
説明
2-Mercaptopyridine-4-carboxylic acid is a compound that belongs to the class of organic molecules known as heterocyclic compounds, which contain a ring structure composed of at least one atom other than carbon. This particular compound features a pyridine ring, a six-membered aromatic ring with one nitrogen atom, and includes both a thiol (mercapto) group and a carboxylic acid group attached to the ring structure.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions starting from readily available precursors. For example, 3-Mercapto-2(1H)-pyridinone, a disubstituted pyridine, can be synthesized from 2-tert-butylthiazolo[4,5-b]pyridine through a three-step process, which then can be used to synthesize various azaphenoxathiine systems . Although not directly about 2-Mercaptopyridine-4-carboxylic acid, this indicates the potential synthetic routes that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 2-Mercaptopyridine-4-carboxylic acid is characterized by the presence of a thiol group and a carboxylic acid group attached to a pyridine ring. The spatial arrangement of these functional groups can influence the compound's reactivity and interaction with other molecules. For instance, the crystal structure of a related compound, 2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate, shows that the carboxymethylsulfanyl group is at a significant torsion angle with the pyridine ring, which could be similar in 2-Mercaptopyridine-4-carboxylic acid .
Chemical Reactions Analysis
Compounds similar to 2-Mercaptopyridine-4-carboxylic acid can undergo various chemical reactions due to the presence of reactive functional groups. For example, triorganotin carboxylates of a related compound, 2-mercapto-4-methyl-5-thiazoleacetic acid, have been synthesized and characterized, indicating the potential for 2-Mercaptopyridine-4-carboxylic acid to form metal complexes . Additionally, the mercapto group in heterocyclic compounds can participate in reactions with halo carbonyl compounds to form new heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Mercaptopyridine-4-carboxylic acid can be inferred from studies on similar compounds. For instance, electrochemical studies on 2-methylthiopyridin-4-carboxylic acid and 2-mercaptopyridin-4-carboxylic acid have shown distinct polarographic behavior, which could be relevant for the electrochemical characterization of 2-Mercaptopyridine-4-carboxylic acid . The presence of both a thiol and a carboxylic acid group is likely to confer specific solubility, acidity, and potential for redox reactions.
科学的研究の応用
Co-crystal Synthesis
- Scientific Field: Crystallography and Material Science .
- Application Summary: 2-Mercaptopyridine is used in the synthesis of new co-crystals via cross-crystallisation with thiourea and trithiocyanuric acid .
- Methods of Application: The synthesis resulted in the production of a ternary co-crystal of unexpected composition instead of the desired product and the correct co-crystal needed to be obtained under dark room conditions .
- Results or Outcomes: The resulting structures are the first four reported co-crystals of mercaptopyridines. All four co-crystal samples were fully light resistant .
Acylating Agent
- Scientific Field: Organic Chemistry .
- Application Summary: 2-Mercaptopyridine and its derivatives serve primarily as acylating agents .
- Methods of Application: It is used to acylate phenols, amines, and carboxylic acids .
- Results or Outcomes: The acylation process modifies the properties of the target molecules, which can be beneficial in various chemical reactions .
DNA Purification
- Scientific Field: Biotechnology .
- Application Summary: 2-Mercaptopyridine may be used to coat porous media in order to purify plasmid DNA of impurities such as RNA and proteins at relatively quick timescales compared to similar methods .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 2-Mercaptopyridine coated porous media for DNA purification .
- Results or Outcomes: The outcome is the purified plasmid DNA, free from impurities such as RNA and proteins .
Ligand in Metal Complexes
- Scientific Field: Inorganic Chemistry .
- Application Summary: 2-Mercaptopyridine is employed as a ligand in metal complexes .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 2-Mercaptopyridine as a ligand in the formation of metal complexes .
- Results or Outcomes: The outcome is the formation of metal complexes with 2-Mercaptopyridine as a ligand .
Synthesis of Polymeric Compounds
- Scientific Field: Polymer Chemistry .
- Application Summary: 2-Mercaptopyridine-3-carboxylic acid may be used for the synthesis of polymeric compounds .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 2-Mercaptopyridine-3-carboxylic acid in the synthesis of polymeric compounds .
- Results or Outcomes: The outcome is the formation of polymeric compounds .
Metal-Free Catalysis
- Scientific Field: Catalysis .
- Application Summary: 2-Mercaptopyridine can be used in metal-free catalysis .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 2-Mercaptopyridine in metal-free catalysis .
- Results or Outcomes: The outcome is the catalysis of reactions without the need for metal catalysts .
Safety And Hazards
The safety information for 2-Mercaptopyridine-4-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
特性
IUPAC Name |
2-sulfanylidene-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)4-1-2-7-5(10)3-4/h1-3H,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNJIHLSVXRMII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356079 | |
| Record name | 2-sulfanylisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercaptopyridine-4-carboxylic acid | |
CAS RN |
18616-05-2 | |
| Record name | 2-sulfanylisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-sulfanylpyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



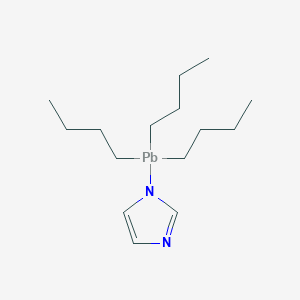
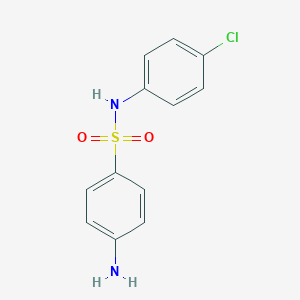
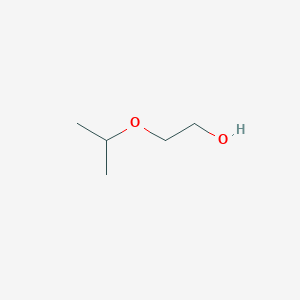
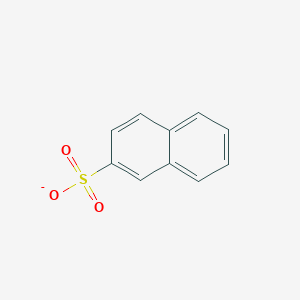
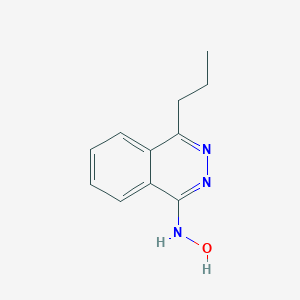
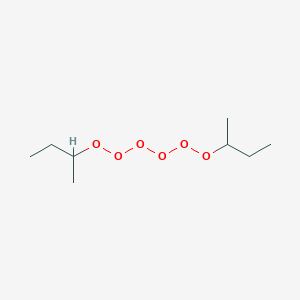
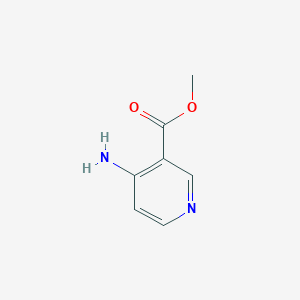
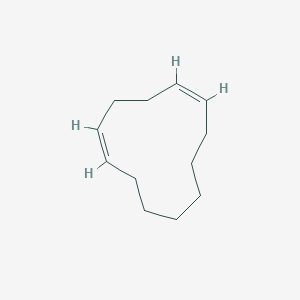
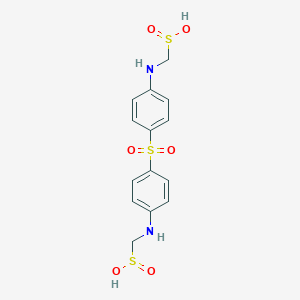
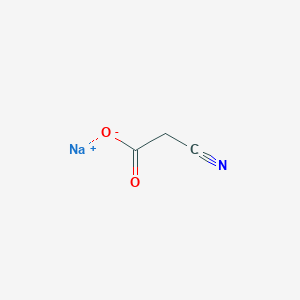
![1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B94802.png)
